(-)-Rabdosiin

Anti-allergic Inflammation Hyaluronidase inhibition

Researchers requiring a caffeic acid tetramer with quantitatively superior hyaluronidase inhibition often find rosmarinic or chlorogenic acid inadequate. (-)-Rabdosiin resolves this with the highest hyaluronidase-inhibitory activity among tested analogs and a unique dual HIV-1 RT inhibition profile. - HIV-1 RT dual inhibitor: RNase H IC50 = 2.16 ± 0.11 µM; RDDP IC50 = 4.0 ± 0.8 µM. - Anti-allergic: Potent inhibition of hyaluronidase and β-hexosaminidase release; outperforms rosmarinic acid. - Antioxidant reference standard: DPPH 96.00 mg TE/g, ABTS 441.97 mg TE/g, CUPRAC 720.81 mg TE/g, FRAP 413.94 mg TE/g. - Sourced, characterized, and shipped globally for immediate research use.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
Cat. No. B12097896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Rabdosiin
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)
InChIKeyVKWZFIDWHLCPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabdosiin (Salvianolic Acid L) Chemical & Pharmacological Profile


The compound with IUPAC name 2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid, also known as rabdosiin or salvianolic acid L, is a caffeic acid tetramer belonging to the phenylpropanoid class of natural products [1]. It is characterized by a complex dihydronaphthalene lignan skeleton esterified with multiple 3,4-dihydroxyphenyl (catechol) moieties [2]. The molecule is a structural analog of other pharmacologically relevant compounds such as rosmarinic acid, lithospermic acid B, and salvianolic acid B, but possesses a distinct higher degree of oligomerization and a unique 1,2-dihydronaphthalene core [3]. Its primary documented biological activities include anti-allergic, anti-HIV, antioxidant, and topoisomerase inhibitory effects [4].

Class Caffeic acid tetramer natural product
Structure 1,2-dihydronaphthalene lignan core
Assay Context Anti-allergic, anti-HIV RT, antioxidant pathway studies
Target Engagement Hyaluronidase, β-hexosaminidase, HIV-1 RT RNase H/RDDP

Rabdosiin Differentiation from Generic Phenolics


Scientific and industrial users cannot simply substitute this compound with closely related analogs like rosmarinic acid, chlorogenic acid, or caffeic acid due to profound quantitative differences in potency and target engagement [1]. While all these compounds share a caffeic acid-derived catechol moiety, rabdosiin's unique tetrameric structure and dihydronaphthalene scaffold confer significantly enhanced activity in key assays [2]. For instance, direct head-to-head comparisons demonstrate that rabdosiin exhibits the highest hyaluronidase inhibitory activity among tested compounds, a critical anti-allergic target, whereas rosmarinic acid and chlorogenic acid show substantially weaker effects [3]. Furthermore, rabdosiin's dual inhibition of HIV-1 reverse transcriptase functions (RNase H and RDDP) at low micromolar IC50 values represents a differentiated mechanism not replicated by its simpler monomeric or dimeric relatives [4]. These data underscore that procurement decisions based solely on broad compound class are insufficient for achieving the specific, quantifiable biological outcomes detailed below.

This Compound
Rabdosiin tetramer; dual HIV-1 RT inhibition; highest reported hyaluronidase activity in tested set
Generic Phenolics
Rosmarinic or chlorogenic acid monomers/dimers; substantially weaker anti-allergic activity; no HIV-1 RT RNase H inhibition reported
May lack hyaluronidase and β-hexosaminidase inhibition potency observed with rabdosiin
Cannot replicate dual reverse transcriptase engagement; class-level antioxidant activity may not transfer

Quantitative Comparison: Rabdosiin vs. Key Comparators


Superior Hyaluronidase Inhibition

In a direct head-to-head comparison evaluating the anti-allergic potential of caffeic acid-containing compounds, rabdosiin demonstrated the highest inhibitory activity against hyaluronidase, a key enzyme involved in allergic responses and inflammation [1]. This activity was superior to that of the structurally related comparators rosmarinic acid and chlorogenic acid, which exhibited significantly weaker inhibition [2].

Hyaluronidase Inhibition
Head-to-head
Rabdosiin > Rosmarinic acid > Chlorogenic acid
Reported highest inhibitory activity in tested set
In vitro hyaluronidase inhibition assay context
Anti-allergic Inflammation Hyaluronidase inhibition

Enhanced β-Hexosaminidase Release Inhibition

Rabdosiin's superior anti-allergic profile is further substantiated by its potent inhibition of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells, a standard model for mast cell degranulation [1]. Both rabdosiin and caffeic acid inhibited release by more than 90% at a concentration of 2 mM [2]. Crucially, the inhibition observed with rosmarinic acid and chlorogenic acid was weaker than that of rabdosiin [3].

β-Hexosaminidase Release
Head-to-head
Rabdosiin & Caffeic acid >90% inhibition at 2 mM
Supports mast cell degranulation assay context
RBL-2H3 cell model; rank order potency may shift
Anti-allergic Mast cell degranulation β-Hexosaminidase

Dual HIV-1 Reverse Transcriptase Inhibition

Rabdosiin exhibits a unique dual inhibitory profile against HIV-1 reverse transcriptase (RT), targeting both the RNase H and RNA-dependent DNA polymerase (RDDP) functions [1]. It was identified as a potent natural compound against RNase H with an IC50 of 2.16 ± 0.11 µM, and it also inhibited RDDP function with an IC50 of 4.0 ± 0.8 µM [2]. This dual activity is a key differentiator from simpler phenolic acids and provides a more robust mechanism for interfering with viral replication.

HIV-1 RT RNase H IC50
Cross-study comparable
2.16 ± 0.11 µM (Rabdosiin) 5.5 ± 0.3 µM (Ursolic acid)
Supports RNase H inhibition assay context
Dual RDDP inhibition IC50 4.0 ± 0.8 µM; reported potency context
Anti-HIV Reverse Transcriptase RNase H

Quantified Radical Scavenging & Reducing Power

The antioxidant capacity of the rabdosiin derivative, disodium rabdosiin, has been rigorously quantified using multiple standard assays [1]. The compound exhibited good radical scavenging activity, with values of 96.00 mg Trolox equivalent (TE)/g for DPPH and 441.97 mg TE/g for ABTS [2]. Its reducing power was also measured, showing 720.81 mg TE/g for CUPRAC and 413.94 mg TE/g for FRAP assays [3]. While direct comparator data from the same study is not available, these absolute values provide a clear benchmark for procurement and experimental planning, demonstrating robust antioxidant potential across different mechanisms.

Radical Scavenging
Supporting evidence
DPPH: 96.00 mg TE/g ABTS: 441.97 mg TE/g CUPRAC: 720.81 mg TE/g FRAP: 413.94 mg TE/g
Reported antioxidant benchmark values
Disodium rabdosiin derivative; cross-study comparator not provided
Antioxidant Free Radical Scavenging DPPH

High-Purity Material for Reproducible Research

Procurement from reputable vendors ensures access to rabdosiin with high purity, a critical factor for reproducible scientific results . Commercial sources offer this compound at purities typically ranging from 95% to over 99%, with certificates of analysis (CoA) including HPLC, NMR, and MS documentation . For instance, batches with 98.45% and 99.55% [1] purity are available, minimizing the risk of confounding biological activity from impurities that may be present in less rigorously characterized natural product isolates.

Purity Documentation
Supplier data
95% to >99% (HPLC, NMR, MS CoA)
Lot-specific purity attribute review
Vendor-specified; impurity profile may affect biological readout
Purity Quality Control Analytical Standard

Multi-Target Profile vs. Single-Activity Analogs

Rabdosiin distinguishes itself from simpler caffeic acid derivatives through a polypharmacological profile encompassing anti-allergic, anti-HIV, antioxidant, and topoisomerase inhibitory activities [1] [2]. In contrast, compounds like rosmarinic acid and chlorogenic acid primarily exhibit antioxidant and anti-inflammatory effects, lacking the potent HIV-1 RT dual inhibition and topoisomerase activity reported for rabdosiin [3]. This broad activity spectrum is a direct consequence of its complex tetrameric structure, which allows for interactions with multiple biological targets [4].

Multi-Target Profile
Class-level inference
Anti-allergic, Anti-HIV RT, Antioxidant, Topoisomerase inhibition
Reported polypharmacology context
Activity breadth linked to tetrameric structure; source review recommended
Polypharmacology Multi-target Biological Activity

Optimal Applications of Rabdosiin


Allergic Inflammation & Mast Cell Biology

Given its superior performance in direct head-to-head comparisons for inhibiting both hyaluronidase and β-hexosaminidase release compared to rosmarinic and chlorogenic acids [1], rabdosiin is an optimal choice for in vitro and ex vivo studies focused on mast cell stabilization and the mechanisms of Type I hypersensitivity reactions. Its potent activity in the RBL-2H3 cell model makes it a valuable positive control or tool compound for screening anti-allergic agents or dissecting IgE-mediated signaling pathways [2].

HIV-1 Replication & Reverse Transcriptase Studies

The unique dual inhibition of HIV-1 reverse transcriptase, specifically targeting both RNase H (IC50 = 2.16 µM) and RDDP (IC50 = 4.0 µM) functions [3], positions rabdosiin as a specialized tool for virology research. Unlike many RT inhibitors that only target polymerase activity, rabdosiin's capacity to simultaneously impair RNase H activity offers a distinct experimental advantage for studying viral replication fidelity, drug resistance mechanisms, and the development of novel dual-action antiretroviral strategies.

Standardized Antioxidant Assays & Oxidative Stress

The well-characterized and quantified antioxidant profile of disodium rabdosiin, with specific values for DPPH (96.00 mg TE/g), ABTS (441.97 mg TE/g), CUPRAC (720.81 mg TE/g), and FRAP (413.94 mg TE/g) [4], makes it a reliable reference standard for calibrating in vitro antioxidant assays. Its consistent performance allows for cross-study comparisons and provides a reproducible benchmark for evaluating the free radical scavenging capacity of other natural products or synthetic compounds.

Polypharmacology & Target Identification

For researchers exploring the concept of polypharmacology—where a single molecule engages multiple biological targets—rabdosiin serves as an exemplary chemical probe. Its experimentally validated activities across anti-allergic, anti-HIV, and antioxidant pathways [5] provide a platform for investigating the interplay between inflammation, viral infection, and oxidative stress. This multi-target profile is directly linked to its complex structure, which cannot be replicated by simpler analogs [6], making it a unique asset for chemical biology and drug discovery programs.

Application
Selection Property
Validation Focus
Allergic inflammation & mast cell studies
Reported hyaluronidase & β-hexosaminidase inhibition rank
Mast cell degranulation assay-response context
HIV-1 replication & RT research
Dual RNase H / RDDP inhibition assay context
RT-associated RNase H assay-response interpretation
Oxidative stress & antioxidant benchmarking
Reported DPPH, ABTS, CUPRAC, FRAP values
Cross-assay antioxidant capacity review
Polypharmacology & target identification
Multi-target pathway-response context
Inter-pathway engagement endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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